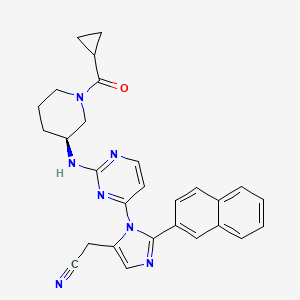
JNK3 inhibitor-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JNK3 inhibitor-4 is a potent inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. This compound is known for its strong inhibitory effect on JNK3, with an IC50 value of 1.0 nM. It exhibits exceptional selectivity against JNK3 when compared to other protein kinases, including isoforms JNK1 and JNK2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JNK3 inhibitor-4 involves the preparation of a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile derivative. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidinyl group: This is achieved through nucleophilic substitution reactions.
Attachment of the aryl group: This step involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
JNK3 inhibitor-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aryl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have modified biological activities and properties .
Wissenschaftliche Forschungsanwendungen
JNK3 inhibitor-4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of JNK3 and its effects on various biochemical pathways.
Biology: The compound is employed in research related to cellular stress responses, apoptosis, and neurodegenerative diseases.
Medicine: this compound shows potential as a therapeutic agent for treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases.
Industry: The compound is used in the development of pharmaceuticals targeting JNK3-related pathways.
Wirkmechanismus
JNK3 inhibitor-4 exerts its effects by inhibiting the phosphorylation of c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. This inhibition prevents the activation of downstream targets involved in apoptosis and cellular stress responses. The compound specifically targets JNK3, which is predominantly expressed in the brain and plays a crucial role in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SR-4326: Another JNK3 inhibitor with similar inhibitory activity but less isoform selectivity.
CC-930: A lead compound identified through virtual screening with potential as a JNK3 inhibitor.
Uniqueness
JNK3 inhibitor-4 stands out due to its exceptional selectivity for JNK3 over other isoforms and protein kinases. This selectivity makes it a valuable tool for studying JNK3-specific pathways and developing targeted therapies for neurodegenerative diseases .
Eigenschaften
Molekularformel |
C28H27N7O |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
2-[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-2-naphthalen-2-ylimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C28H27N7O/c29-13-11-24-17-31-26(22-10-7-19-4-1-2-5-21(19)16-22)35(24)25-12-14-30-28(33-25)32-23-6-3-15-34(18-23)27(36)20-8-9-20/h1-2,4-5,7,10,12,14,16-17,20,23H,3,6,8-9,11,15,18H2,(H,30,32,33)/t23-/m0/s1 |
InChI-Schlüssel |
MIFPZJRPCSILQA-QHCPKHFHSA-N |
Isomerische SMILES |
C1C[C@@H](CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=CC=CC=C6C=C5)CC#N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=CC=CC=C6C=C5)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



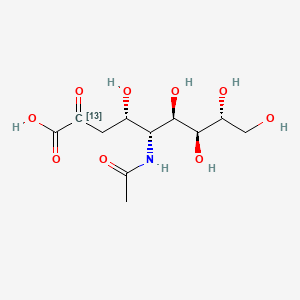
![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
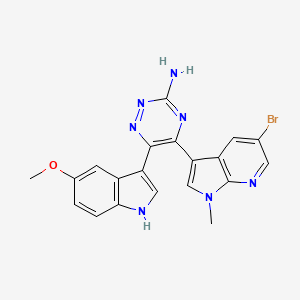
![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)
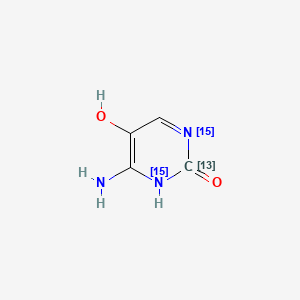
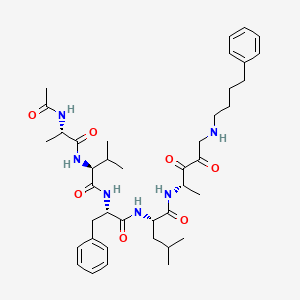
![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)
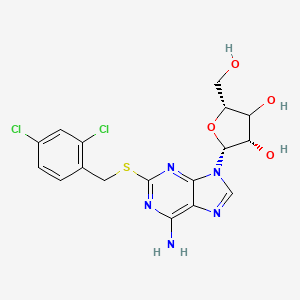
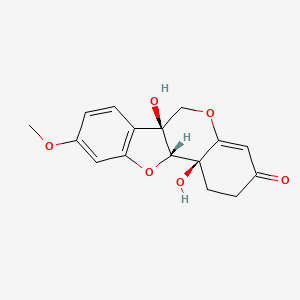


![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)

